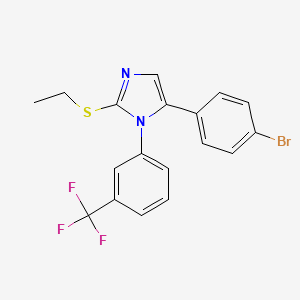

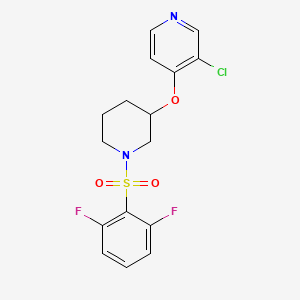

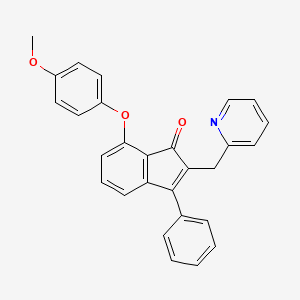

![molecular formula C19H15N3O7S2 B2533868 4-氧代-6-(((5-丙酰胺-1,3,4-噻二唑-2-基)硫代)甲基)-4H-吡喃-3-基苯并[d][1,3]二氧杂环-5-羧酸酯 CAS No. 896018-02-3](/img/structure/B2533868.png)

4-氧代-6-(((5-丙酰胺-1,3,4-噻二唑-2-基)硫代)甲基)-4H-吡喃-3-基苯并[d][1,3]二氧杂环-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . They are found in many pharmaceutically important compounds and have shown a variety of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive effects .

Synthesis Analysis

1,3,4-Thiadiazoles can be synthesized using various methods. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles is characterized by a strong aromaticity of the ring system, which leads to great in vivo stability and generally, a lack of toxicities for higher vertebrates, including humans .

Chemical Reactions Analysis

1,3,4-Thiadiazoles can undergo various chemical reactions due to the presence of different functional groups. For example, they can react with hydrazonoyl chloride derivatives to form targeted 1,3,4-thiadiazolyl derivatives .

科学研究应用

Antifungal Activity

1,3,4-Thiadiazole derivatives have demonstrated promising antifungal properties . Specifically, some of the target compounds synthesized from this scaffold exhibit good antifungal activities. For instance, compound 4i has been found to be effective against Phytophthora infestans (P. infestans), with EC50 values of 3.43, outperforming the reference compound Dimethomorph (5.52 μg/ml). These findings suggest that the compound may have potential applications in crop protection against fungal pathogens.

Antibacterial Activity

The same 1,3,4-thiadiazole derivatives have also shown moderate to poor antibacterial activities against bacterial strains such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas campestris pvcitri (Xcc) . While not as potent as some existing bactericides, further optimization and structural modifications could enhance their antibacterial efficacy. These compounds may contribute to sustainable agriculture by providing alternatives to conventional antibacterial agents.

Plant Growth Regulation

Interestingly, 1,3,4-thiadiazole derivatives have been investigated as plant growth regulators . Although specific studies on the compound are limited, this scaffold’s potential impact on plant growth and development warrants further exploration. Researchers have observed positive effects on plant physiology and yield using related derivatives, making this an intriguing avenue for future research.

Anti-Epileptic Properties

While not directly studied for the compound mentioned, the 1,3,4-thiadiazole scaffold has been modified to develop anti-epileptic agents . These derivatives exhibit anticonvulsant activity and are considered highly effective with low toxicity. Although more research is needed, it highlights the versatility of this scaffold in diverse therapeutic areas.

Synthesis of Novel Compounds

The compound itself serves as a building block for the synthesis of novel derivatives. Researchers have employed a convergent synthetic route to create various 1,3,4-thiadiazole glucosides, emphasizing the importance of this scaffold in drug discovery and chemical synthesis . By exploring different substituents and functional groups, scientists can generate new compounds with tailored properties.

Characterization and Spectroscopic Studies

Researchers have characterized 1,3,4-thiadiazole molecules using UV, FT-IR, 13C-NMR, and 1H-NMR methods . These studies provide valuable insights into the compound’s structure, stability, and electronic properties. Such spectroscopic analyses contribute to our understanding of its behavior in various environments and pave the way for further investigations.

作用机制

未来方向

Future research on 1,3,4-thiadiazoles could focus on exploring their various biological activities and developing new compounds with improved properties. The wide range of activities exhibited by these compounds suggests that they have great potential in the fields of pharmaceuticals, agrochemicals, and more .

属性

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O7S2/c1-2-16(24)20-18-21-22-19(31-18)30-8-11-6-12(23)15(7-26-11)29-17(25)10-3-4-13-14(5-10)28-9-27-13/h3-7H,2,8-9H2,1H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSVPALKBHHBCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

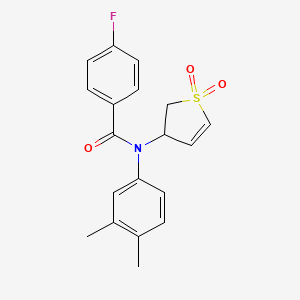

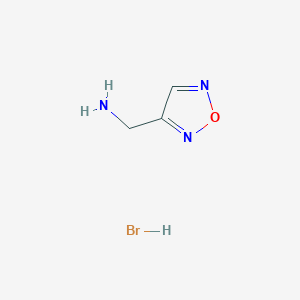

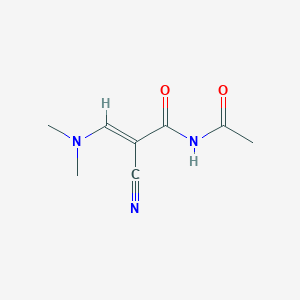

![4-[(2,6-Dimethylmorpholino)methyl]-2,6-dimethylphenol hydrochloride](/img/structure/B2533786.png)

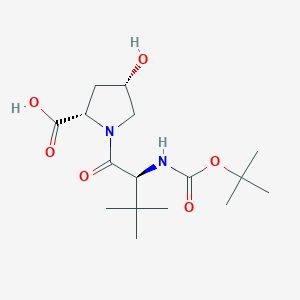

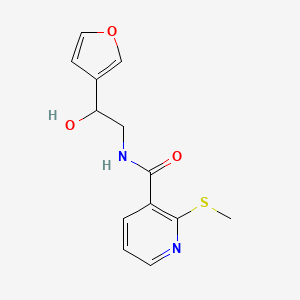

![N-(4-bromophenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2533788.png)

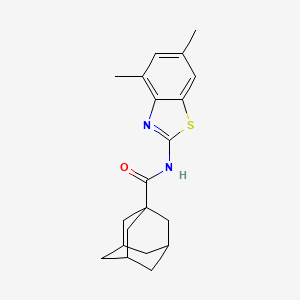

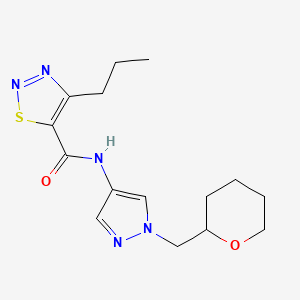

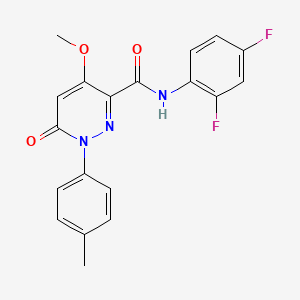

![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533793.png)